molecular formula C9H8BrFO B15322496 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol

1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol

Cat. No.: B15322496
M. Wt: 231.06 g/mol
InChI Key: MPCKTQQFMKMISO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol is a chemical compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . This compound is characterized by the presence of a cyclopropanol ring substituted with a 5-bromo-2-fluorophenyl group. It is a valuable compound in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 5-bromo-2-fluorobenzyl chloride with diazomethane to form the cyclopropane ring, followed by hydrolysis to yield the desired cyclopropanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cyclopropane derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, leveraging its unique reactivity and stability.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol exerts its effects is primarily through interactions with specific molecular targets. The cyclopropanol moiety can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The bromine and fluorine substituents can modulate the compound’s electronic properties, enhancing its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H8BrFO/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5,12H,3-4H2

InChI Key

MPCKTQQFMKMISO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Br)F)O

Origin of Product

United States

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